N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Reactivity
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)furan-2-carboxamide is involved in various synthetic and reactivity studies due to its unique structure. For instance, the synthesis and reactivity of related compounds like 2-(furan-2-yl)benzo[e][1,3]benzothiazole have been explored, highlighting the potential for electrophilic substitution reactions such as nitration, bromination, formylation, and acylation. This suggests that the N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)furan-2-carboxamide could also undergo similar chemical transformations, offering pathways for the creation of novel derivatives with potential applications in material science, pharmaceuticals, and chemical synthesis (Aleksandrov & El’chaninov, 2017).
Cytotoxic Evaluation and Potential EGFR Inhibition
Another significant application of related compounds is in the cytotoxic evaluation against cancer cell lines, which could provide insights into the therapeutic potential of N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)furan-2-carboxamide. The design, synthesis, and evaluation of a series of benzo[d]thiazole-2-carboxamide derivatives, including those with furan-2-yl groups, have shown moderate to excellent potency against various cancer cell lines. These findings suggest that derivatives of N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)furan-2-carboxamide could also be explored for their anticancer properties, particularly as epidermal growth factor receptor (EGFR) inhibitors, offering a promising avenue for cancer therapy research (Zhang et al., 2017).
Antioxidant Activity
Additionally, the synthesis of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides has been reported, showing moderate to significant radical scavenging activity. This indicates the potential for compounds like N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)furan-2-carboxamide to possess antioxidant properties, which could be beneficial in combating oxidative stress-related diseases and in the development of new antioxidant agents (Ahmad et al., 2012).
properties
IUPAC Name |
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O4S/c17-13(9-2-1-3-18-9)16-14-15-8-6-10-11(7-12(8)21-14)20-5-4-19-10/h1-3,6-7H,4-5H2,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URIKFYVIDICCEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)SC(=N3)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201330315 |
Source
|
Record name | N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201330315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID51086087 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)furan-2-carboxamide | |
CAS RN |
892856-76-7 |
Source
|
Record name | N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201330315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.